molecular formula C10H14N2O2 B13594207 2-Methyl-1-(3-nitrophenyl)propan-2-amine

2-Methyl-1-(3-nitrophenyl)propan-2-amine

Cat. No.: B13594207
M. Wt: 194.23 g/mol
InChI Key: KRJRRYZFUHLLRZ-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-nitrophenyl)propan-2-amine is an organic compound that belongs to the class of amines It features a nitrophenyl group attached to a propan-2-amine backbone, with a methyl group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-nitrophenyl)propan-2-amine typically involves the nitration of a suitable precursor followed by amination. One common method involves the nitration of 2-methylpropan-2-amine to introduce the nitro group at the desired position. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-nitrophenyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Hydroxylamine derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

2-Methyl-1-(3-nitrophenyl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-nitrophenyl)propan-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The amine group can form hydrogen bonds and ionic interactions with target proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-(4-nitrophenyl)propan-2-amine: Similar structure but with the nitro group at the para position.

    2-Methyl-1-(2-nitrophenyl)propan-2-amine: Similar structure but with the nitro group at the ortho position.

    2-Methyl-1-(3-aminophenyl)propan-2-amine: Similar structure but with an amino group instead of a nitro group.

Uniqueness

2-Methyl-1-(3-nitrophenyl)propan-2-amine is unique due to the specific positioning of the nitro group, which can influence its reactivity and interactions with other molecules. This positioning can affect the compound’s chemical and biological properties, making it distinct from its isomers and analogs.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-methyl-1-(3-nitrophenyl)propan-2-amine

InChI

InChI=1S/C10H14N2O2/c1-10(2,11)7-8-4-3-5-9(6-8)12(13)14/h3-6H,7,11H2,1-2H3

InChI Key

KRJRRYZFUHLLRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)[N+](=O)[O-])N

Origin of Product

United States

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